molecular formula C20H17N5O2S B2538061 2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide CAS No. 431883-67-9

2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B2538061
CAS No.: 431883-67-9
M. Wt: 391.45
InChI Key: ZSMRUORMQGSPKX-WSDLNYQXSA-N
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Description

2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Research on Indole derivatives, including structures similar to the queried compound, has shown potential cardiovascular activity. Compounds incorporating thiazolidinone moieties, among others, were screened for their effects on blood pressure, heart rate, and cardiovascular responses. The cardiovascular profile of certain compounds suggested a peripheral site of action, indicating their potential utility in cardiovascular disease management. (Singh, Aggarwal, & Singh, 2014)

Thiazolidine Motifs in Drug Development

Thiazolidine motifs, as part of compounds similar to the one , have been extensively researched for their broad pharmacological properties. They exhibit a range of biological responses, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The versatility of thiazolidine motifs makes them a focal point in drug design and development, particularly in green chemistry approaches to improve drug selectivity and pharmacokinetics. (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020)

Anticancer Potential

Thiazolidin-4-ones, including structures related to the queried compound, have been identified as significant scaffolds in medicinal chemistry due to their pronounced biological activities, especially in anticancer research. Recent studies emphasize the anticancer, anti-inflammatory, and antimicrobial properties of thiazolidin-4-ones, with ongoing research focusing on optimizing these compounds for more efficient drug agents. The review of recent studies highlights the utility of thiazolidin-4-ones in the design of novel anticancer agents. (Mech, Kurowska, & Trotsko, 2021)

Biological Activities Overview

Thiazolidine derivatives are explored for their diverse pharmacological activities, showing promise in antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The broad spectrum of biological activities associated with thiazolidine compounds indicates their potential as leads for the development of new therapeutic agents. (Pandey, Singh, Sharma, & Kumar, 2011)

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .

Properties

IUPAC Name

2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(23-14-6-2-1-3-7-14)10-17-19(27)24-20(28-17)25-22-12-13-11-21-16-9-5-4-8-15(13)16/h1-9,11-12,17,21H,10H2,(H,23,26)(H,24,25,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMRUORMQGSPKX-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CNC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CNC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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